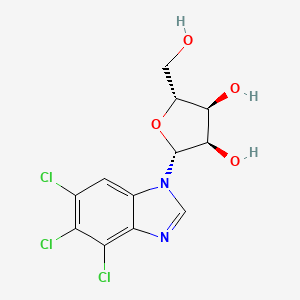
Benzimidazole, 4,5,6-trichloro-1-beta-D-ribofuranosyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzimidazole, 4,5,6-trichloro-1-beta-D-ribofuranosyl-, is a chemical compound known for its antiviral properties. It has been studied for its ability to inhibit the replication of various viruses, including influenza and mumps . This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound, and is characterized by the presence of three chlorine atoms and a ribofuranosyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole, 4,5,6-trichloro-1-beta-D-ribofuranosyl-, typically involves the condensation of o-phenylenediamine with formic acid or its derivatives, followed by chlorination and ribofuranosylation . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the production of by-products and waste.
化学反应分析
Types of Reactions
Benzimidazole, 4,5,6-trichloro-1-beta-D-ribofuranosyl-, undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the chlorine atoms or the ribofuranosyl group.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted benzimidazole compounds.
科学研究应用
Benzimidazole, 4,5,6-trichloro-1-beta-D-ribofuranosyl-, has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of antiviral drugs and other pharmaceutical products.
作用机制
The mechanism of action of benzimidazole, 4,5,6-trichloro-1-beta-D-ribofuranosyl-, involves the inhibition of transcription elongation by RNA Polymerase II . This inhibition is dependent on factors such as DRB sensitivity-inducing factor (DSIF), negative elongation factor (NELF), and positive transcription elongation factor b (P-TEFb). The compound also interferes with DNA topoisomerase II, affecting the transcription and replication processes of viruses .
相似化合物的比较
Similar Compounds
2,5,6-Trichloro-1-beta-D-ribofuranosylbenzimidazole: Similar in structure but with different substitution patterns.
2-Bromo-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole: Contains bromine instead of chlorine, leading to different chemical properties.
Uniqueness
Benzimidazole, 4,5,6-trichloro-1-beta-D-ribofuranosyl-, is unique due to its specific substitution pattern, which imparts distinct antiviral properties. Its ability to inhibit RNA Polymerase II and interfere with DNA topoisomerase II makes it a valuable compound in antiviral research and drug development.
属性
CAS 编号 |
53-82-7 |
|---|---|
分子式 |
C12H11Cl3N2O4 |
分子量 |
353.6 g/mol |
IUPAC 名称 |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(4,5,6-trichlorobenzimidazol-1-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H11Cl3N2O4/c13-4-1-5-9(8(15)7(4)14)16-3-17(5)12-11(20)10(19)6(2-18)21-12/h1,3,6,10-12,18-20H,2H2/t6-,10-,11-,12-/m1/s1 |
InChI 键 |
YIZVLEZXUKBKLQ-GUOLCYNNSA-N |
手性 SMILES |
C1=C2C(=C(C(=C1Cl)Cl)Cl)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
规范 SMILES |
C1=C2C(=C(C(=C1Cl)Cl)Cl)N=CN2C3C(C(C(O3)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


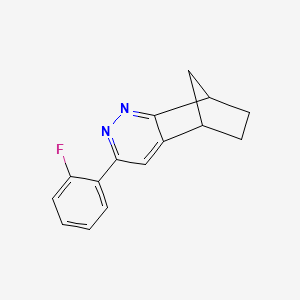

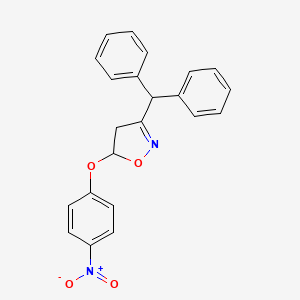
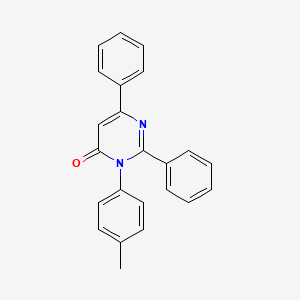
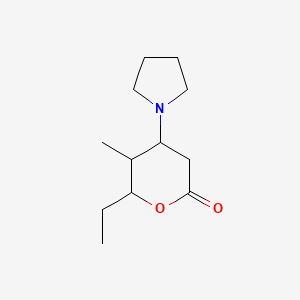
![5'-S-[3-(Methylamino)propyl]-5'-thioadenosine](/img/structure/B12917993.png)
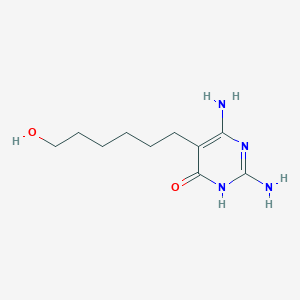


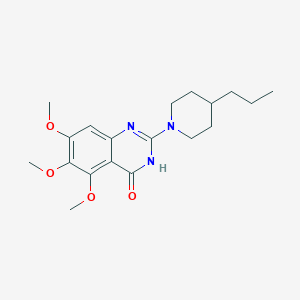
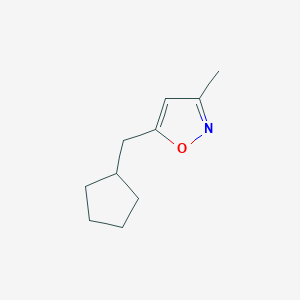

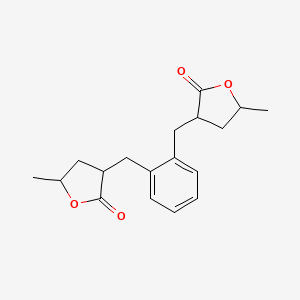
![6-(7-chloro-1,8-naphthyridin-2-yl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B12918048.png)
